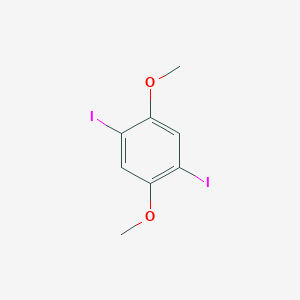
1,4-ジヨード-2,5-ジメトキシベンゼン
概要
説明
1,4-Diiodo-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8I2O2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and two methoxy groups are substituted at the 2 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
科学的研究の応用
1,4-Diiodo-2,5-dimethoxybenzene is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diiodo-2,5-dimethoxybenzene is currently limited . The compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Diiodo-2,5-dimethoxybenzene Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized in the body
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2,5-dimethoxybenzene can be synthesized through the iodination of 1,4-dimethoxybenzene. The reaction typically involves the use of iodine and periodic acid in methanol as the solvent. The reaction is carried out at a temperature of 70°C for about 4 hours under an inert atmosphere. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 1,4-diiodo-2,5-dimethoxybenzene are not widely documented, the general approach involves large-scale iodination reactions similar to the laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,4-Diiodo-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, and the compound can also undergo reduction reactions to remove the iodine atoms.
Common Reagents and Conditions
Iodine and Periodic Acid: Used for the initial synthesis.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Quinones: Formed through oxidation of the methoxy groups.
類似化合物との比較
Similar Compounds
1,4-Diiodo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of methoxy groups.
1,4-Diiodo-2,5-dihydroxybenzene: Similar structure but with hydroxy groups instead of methoxy groups.
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with bromine atoms instead of iodine atoms.
Uniqueness
1,4-Diiodo-2,5-dimethoxybenzene is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and physical properties. The iodine atoms provide opportunities for halogen bonding, while the methoxy groups enhance solubility and influence the compound’s electronic properties .
特性
IUPAC Name |
1,4-diiodo-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVOXVCTGAISRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348627 | |
| Record name | 1,4-diiodo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51560-21-5 | |
| Record name | 1,4-diiodo-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,4-diiodo-2,5-dimethoxybenzene in the synthesis of chiral phenylene ethynylenes?
A1: 1,4-Diiodo-2,5-dimethoxybenzene acts as a key building block in the synthesis of C2-symmetric bis-sulfinyl phenylene ethynylenes []. It participates in a copper-free Sonogashira coupling reaction with enantiomerically pure {1-[(1S)-isoborneol-10-sulfinyl]ethenyl}ethynylbenzenes. This reaction forms a new carbon-carbon bond, effectively incorporating the dimethoxybenzene unit into the final chiral phenylene ethynylene structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


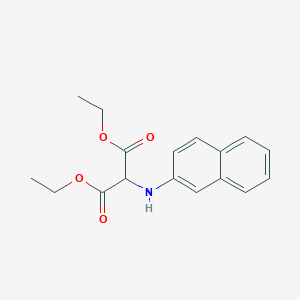

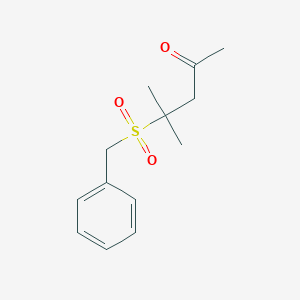
![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
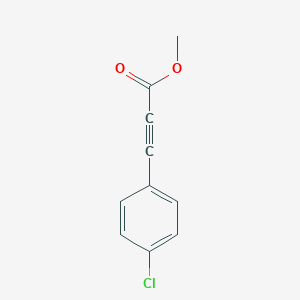
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
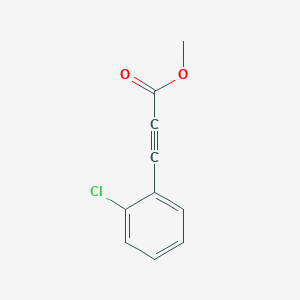
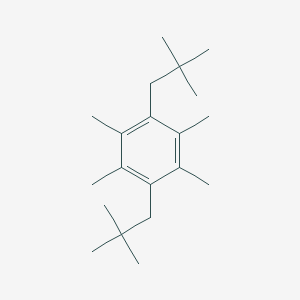





![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
